(2R)-2-azaniumyl-4-methylpent-4-enoate
CAS No.:
Cat. No.: VC13570643
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11NO2 |
---|---|
Molecular Weight | 129.16 g/mol |
IUPAC Name | (2R)-2-azaniumyl-4-methylpent-4-enoate |
Standard InChI | InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1 |
Standard InChI Key | PABWDKROPVYJBH-RXMQYKEDSA-N |
Isomeric SMILES | CC(=C)C[C@H](C(=O)[O-])[NH3+] |
Canonical SMILES | CC(=C)CC(C(=O)[O-])[NH3+] |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, (2R)-2-azaniumyl-4-methylpent-4-enoate, reflects its stereochemistry and functional groups. The core structure consists of a five-carbon chain (pent-4-enoate) with a methyl branch at position 4 and an azaniumyl group () at the second carbon in the (R)-configuration . The isomeric SMILES notation confirms the trans-configuration of the double bond and the chiral center.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 129.16 g/mol | |
InChIKey | PABWDKROPVYJBH-RXMQYKEDSA-N | |
PubChem CID | 36688680 | |
Stereochemistry | (R)-configuration at C2 |
The standard InChI (1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1) further delineates the connectivity and stereoelectronic environment. The presence of both cationic () and anionic () groups renders it a zwitterionic species under physiological conditions .
Synthesis and Preparation Strategies
Synthetic Pathways
The synthesis of (2R)-2-azaniumyl-4-methylpent-4-enoate is inferred from analogous compounds. A plausible route involves:
-
Aldol Condensation: Reacting 4-methylpent-4-enal with a glycine derivative to form the carbon skeleton .
-
Stereoselective Amination: Enzymatic resolution using L-amino acid oxidases to achieve the (R)-configuration .
-
Protection/Deprotection: Temporary blocking of the amino group during carboxylate formation.
Patent literature highlights the use of small cationic antimicrobial peptides as synthetic intermediates, suggesting that similar strategies could apply to this compound . For instance, coupling reactions with activated esters (e.g., methyl (E)-4-methylpent-2-enoate ) may facilitate backbone assembly.
Challenges in Synthesis
Key hurdles include:
-
Stereochemical Purity: Ensuring enantiomeric excess >99% for the (R)-isomer.
-
Stability Issues: The α,β-unsaturated ester moiety is prone to Michael addition reactions .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
The compound’s resemblance to D-leucine derivatives suggests potential as a substrate or inhibitor for aminotransferases . Molecular docking simulations predict binding affinity () to bacterial alanine racemase, a target for antibiotic development .
Applications in Pharmaceutical and Industrial Contexts
Drug Intermediate
As a chiral building block, this compound could serve in synthesizing peptidomimetics or β-lactam antibiotics . Its unsaturated backbone allows for further functionalization via hydrogenation or epoxidation .
Industrial Catalysis
The carboxylate group may act as a ligand in asymmetric catalysis. For instance, Rh-complexes of similar structures achieve enantioselectivity >90% in hydrogenation reactions .
Analytical and Regulatory Considerations
Quality Control Methods
Recommended techniques include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume